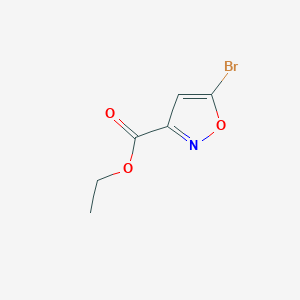

Ethyl 5-bromoisoxazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-bromo-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO3/c1-2-10-6(9)4-3-5(7)11-8-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRDFTVOAGOTYJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Bromination of Ethyl 5-hydroxyisoxazole-3-carboxylate

- Starting Material: Ethyl 5-hydroxyisoxazole-3-carboxylate

- Reagents: Phosphoryl bromide (POBr₃), triethylamine

- Solvent: Toluene

- Conditions: Heating at 80°C for 48 hours

- Procedure: The hydroxy group at the 5-position of the isoxazole ring is substituted by bromine via bromination using POBr₃ in the presence of triethylamine as a base.

- Yield: Approximately 23% after purification by silica gel chromatography.

- Challenges: The reaction requires prolonged heating and results in moderate yield, which may limit its industrial applicability.

This method is valuable when compatibility with certain solvents or reagents is necessary, but the low yield is a significant drawback.

Route 2: 3+2 Cycloaddition and Bromination via Stannane Intermediate

- Step 1: Generation of nitrile oxide from 2-chloro-2-(hydroxyimino)acetate.

- Step 2: 3+2 Cycloaddition reaction between the nitrile oxide and ethynyltributylstannane.

- Intermediate: Formation of an isoxazole ring bearing a tributylstannane substituent at the 5-position.

- Step 3: Bromine-mediated replacement of the tributylstannane group to introduce bromine at the 5-position.

- Yields:

- Cycloaddition step: ~75%

- Bromination step: ~90%

- Advantages: This route provides a high overall yield and is more suitable for scale-up due to milder conditions and better selectivity.

- Mechanistic Insight: The 3+2 cycloaddition efficiently constructs the isoxazole ring, and the stannane group acts as a versatile handle for subsequent halogenation.

This method is preferred for industrial synthesis and advanced research applications due to its efficiency and scalability.

Reaction Conditions and Optimization

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Temperature | 80°C | Room temperature for cycloaddition; bromination at mild conditions |

| Reaction Time | 48 hours | Cycloaddition: few hours; Bromination: rapid |

| Solvent | Toluene | Various inert solvents suitable for cycloaddition and bromination |

| Base | Triethylamine | Not required for cycloaddition; bromination is direct |

| Yield | 23% | Up to 90% for bromination step |

| Scalability | Limited due to low yield and harsh conditions | High, due to mild conditions and high yield |

Analytical Characterization of the Product

To confirm the successful synthesis of this compound, several analytical techniques are recommended:

| Technique | Observations / Data |

|---|---|

| ¹H NMR Spectroscopy | Singlet at δ ~6.70 ppm (isoxazole proton), quartet at δ ~4.43 ppm (ethoxy group) |

| ¹³C NMR Spectroscopy | Carbonyl carbon at δ ~158.75 ppm, bromine-substituted carbon at δ ~107.10 ppm |

| Mass Spectrometry | Molecular ion peak at m/z 220.1 (M+H⁺), consistent with C₆H₇BrNO₃ |

| X-ray Crystallography | Not directly reported for this compound, but analogous isoxazoles have been structurally confirmed by single-crystal diffraction |

These techniques ensure the structural integrity and purity of the synthesized compound.

Summary of Research Findings and Recommendations

- The 3+2 cycloaddition route followed by bromine substitution is the most efficient and scalable method for preparing this compound, yielding up to 90% in the bromination step.

- The direct bromination of the hydroxy precursor is less efficient, with yields around 23%, and requires more rigorous conditions.

- Analytical data consistently support the expected structure and purity of the final product.

- The use of mild conditions and avoidance of harsh reagents in Route 2 aligns with green chemistry principles, making it preferable for industrial application.

- Further optimization may involve exploring metal-free catalytic systems and solvent effects to improve yield and environmental footprint.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromoisoxazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Cycloaddition Reactions: Isoxazole derivatives can participate in [2+3] cycloaddition reactions with nitrile oxides.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include n-butyllithium, molecular iodine, hydroxylamine, and palladium catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized isoxazole derivatives, while cycloaddition reactions can produce 5-substituted amino-isoxazole or 4-substituted methoxycarbonyl-isoxazole derivatives .

Scientific Research Applications

Ethyl 5-bromoisoxazole-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 5-bromoisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to the presence of the isoxazole ring, which can interact with various enzymes and receptors in the body . The exact molecular targets and pathways depend on the specific application and the functional groups present on the isoxazole ring.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 3-bromoisoxazole-5-carboxylate

- Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives

This compound stands out due to its unique substitution pattern and the resulting chemical and biological properties, making it a compound of significant interest in scientific research.

Biological Activity

Ethyl 5-bromoisoxazole-3-carboxylate is a compound belonging to the isoxazole family, which has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound features a five-membered ring structure containing nitrogen and oxygen, which contributes to its reactivity and biological interactions. The compound is synthesized through various methods, including reactions involving terminal alkynes and n-butyllithium, leading to the formation of this valuable intermediate in medicinal chemistry.

The biological activity of this compound is primarily attributed to the isoxazole ring's ability to interact with specific enzymes and receptors in the body. This interaction facilitates various pharmacological effects, including:

- Antiviral Activity : The compound has shown potential as an inhibitor of viral proteases, particularly in the context of alphavirus infections. In studies, it demonstrated significant inhibition against the nsP2 protease of Chikungunya virus with an IC50 value of approximately 60 nM .

- Antimicrobial and Anticancer Properties : this compound has been explored for its potential as an anticancer agent due to its ability to inhibit histone deacetylases (HDACs), which are involved in cancer cell regulation. Specific derivatives have exhibited IC50 values significantly lower than traditional agents .

Case Studies and Research Findings

A variety of studies have investigated the biological activities of this compound and its derivatives:

- Antiviral Activity : In a study focusing on the antiviral properties against Influenza A, this compound exhibited potent channel blockage activity against the AM2-S31N channel, correlating well with its antiviral efficacy .

- HDAC Inhibition : Research indicated that certain isoxazole derivatives, including this compound, showed promising HDAC inhibitory activity, with some compounds demonstrating up to a 70-fold increase in potency against HDAC-6 compared to other isoforms .

- Synthesis and Optimization : The compound serves as a crucial building block in the synthesis of novel therapeutic agents. Its derivatives have been optimized for enhanced biological activity through structural modifications .

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-bromoisoxazole-3-carboxylate, and how do their yields compare?

- Methodological Answer : Two primary routes are documented:

- Route 1 : Bromination of ethyl 5-hydroxyisoxazole-3-carboxylate using phosphoryl bromide (POBr₃) and triethylamine in toluene at 80°C for 48 hours. This method yields 23% after silica gel chromatography .

- Route 2 : A 3+2 cycloaddition between a nitrile oxide (derived from 2-chloro-2-(hydroxyimino)acetate) and ethynyltributylstannane, followed by bromine-mediated stannane replacement. This approach achieves 90% yield for the bromination step .

- Key Considerations : Route 2 is preferred for scalability due to higher efficiency, though Route 1 remains useful for specific solvent compatibility requirements.

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) shows a singlet at δ 6.70 ppm (isoxazole proton) and a quartet at δ 4.43 ppm (ethoxy group). ¹³C NMR confirms carbonyl (δ 158.75 ppm) and bromine-substituted carbon (δ 107.10 ppm) .

- Mass Spectrometry : EI-MS displays a molecular ion peak at m/z 220.1 (M+H⁺), consistent with the molecular formula C₆H₇BrNO₃ .

- X-ray Crystallography : While not directly reported for this compound, analogous isoxazole derivatives (e.g., ethyl 5-methyl-3-phenylisoxazole-4-carboxylate) have been structurally resolved using single-crystal diffraction, highlighting the utility of this method for confirming regiochemistry .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Storage : Keep refrigerated in a tightly sealed container, protected from moisture and electrostatic discharge .

- PPE : Use impervious gloves, safety goggles, and lab coats. Avoid inhalation of vapors/mist .

- Spill Management : Collect spills via vacuum or sweeping, dispose in approved hazardous waste containers, and consult SDS for region-specific regulations .

Advanced Research Questions

Q. How can researchers optimize the bromination step in the synthesis of this compound to improve yield?

- Methodological Answer :

- Catalyst Selection : Replace POBr₃ with bromine (Br₂) in dichloromethane and sodium carbonate, which reduces side reactions and increases yield to 90% .

- Temperature Control : Maintain 0°C during bromine addition to minimize decomposition of reactive intermediates .

- Workup Optimization : Quench with sodium thiosulfate to neutralize excess bromine, improving purity prior to chromatography .

Q. What strategies exist for functionalizing the bromine atom in this compound for further derivatization?

- Methodological Answer :

- Nucleophilic Aromatic Substitution (SNAr) : React with amines (e.g., adamantane derivatives) under basic conditions to replace bromine, forming C-N bonds for drug candidate libraries .

- Cross-Coupling Reactions : Utilize Suzuki-Miyaura or Buchwald-Hartwig couplings with palladium catalysts to introduce aryl or heteroaryl groups .

- Reduction Pathways : Employ diisobutylaluminum hydride (DIBAL-H) at 0°C to reduce the ester to an alcohol, enabling subsequent oxidation to aldehydes for reductive amination .

Q. How should contradictory yield data between different synthetic methods be analyzed?

- Methodological Answer :

- Variable Isolation : Compare reaction parameters (e.g., solvent polarity in Route 1 vs. Route 2, catalyst efficiency, and temperature gradients) to identify yield-limiting factors .

- Byproduct Analysis : Use LC-MS or TLC to detect intermediates (e.g., stannane byproducts in Route 2) that may divert reaction pathways .

- Computational Modeling : Apply density functional theory (DFT) to simulate transition states and identify steric/electronic barriers in low-yield routes .

Q. What role does this compound play in the synthesis of antiviral agents?

- Methodological Answer :

- Intermediate in M2-S31N Inhibitors : The bromine atom serves as a handle for introducing adamantane moieties via reductive amination, critical for targeting influenza A virus proton channels .

- Structure-Activity Relationship (SAR) Studies : Derivatives of this compound are used to optimize antiviral potency by modulating isoxazole ring electronics and steric bulk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.